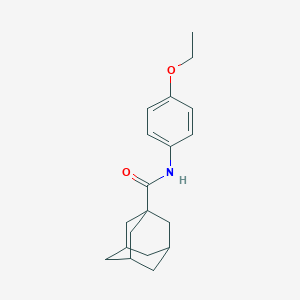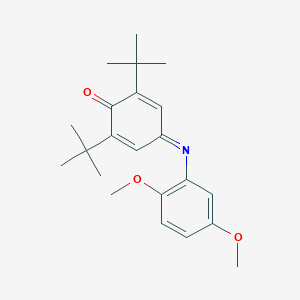
2,6-Ditert-butyl-4-(2,5-dimethoxyphenyl)iminocyclohexa-2,5-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Ditert-butyl-4-(2,5-dimethoxyphenyl)iminocyclohexa-2,5-dien-1-one, commonly known as DIBAL-H, is a reducing agent that is widely used in organic synthesis. It is a strong and selective reducing agent that can reduce a variety of functional groups including esters, ketones, and nitriles. DIBAL-H is a versatile reagent that has found applications in many areas of organic synthesis, including drug discovery, natural product synthesis, and material science.
作用机制
DIBAL-H is a strong reducing agent that can reduce a variety of functional groups. The mechanism of action of DIBAL-H involves the transfer of a hydride ion (H-) to the substrate. The hydride ion is transferred from the aluminum atom to the carbonyl group of the substrate, resulting in the formation of an alkoxide intermediate. The alkoxide intermediate is then protonated to form the reduced product.
生化和生理效应
DIBAL-H is not typically used in biochemical and physiological studies, as it is primarily used in organic synthesis. However, there have been some studies that have investigated the toxicity of DIBAL-H. These studies have shown that DIBAL-H can be toxic to cells and can cause cell death at high concentrations.
实验室实验的优点和局限性
One of the main advantages of DIBAL-H is its selectivity for reducing certain functional groups. It is also a strong reducing agent that can reduce substrates quickly and efficiently. However, DIBAL-H can be dangerous to work with, as it is a flammable and reactive compound that can react violently with water and other protic solvents. It is also a strong reducing agent that can reduce substrates to their corresponding alcohols, which may not be desirable in certain synthetic applications.
未来方向
There are many potential future directions for research involving DIBAL-H. One area of interest is the development of new synthetic methodologies that utilize DIBAL-H as a reducing agent. Another area of interest is the development of new applications for DIBAL-H in material science and catalysis. Additionally, there is potential for the development of new reagents that are more selective and less hazardous than DIBAL-H. Overall, the versatility and selectivity of DIBAL-H make it a valuable tool for synthetic chemists, and there is still much to be learned about its potential applications.
合成方法
The synthesis of DIBAL-H involves the reaction of diisobutylaluminum hydride (DIBAL) with 2,5-dimethoxybenzaldehyde. The reaction is typically carried out in anhydrous conditions and under an inert atmosphere. The product, DIBAL-H, is obtained as a yellow solid and is typically used as a solution in anhydrous solvents such as toluene or hexane.
科学研究应用
DIBAL-H has found numerous applications in scientific research. It has been used as a reducing agent in the synthesis of various natural products and pharmaceuticals. For example, DIBAL-H has been used in the synthesis of the anti-cancer drug paclitaxel, which is used to treat a variety of cancers including breast, ovarian, and lung cancer. DIBAL-H has also been used in the synthesis of the antibiotic erythromycin, which is used to treat bacterial infections.
属性
CAS 编号 |
5813-75-2 |
|---|---|
产品名称 |
2,6-Ditert-butyl-4-(2,5-dimethoxyphenyl)iminocyclohexa-2,5-dien-1-one |
分子式 |
C22H29NO3 |
分子量 |
355.5 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-(2,5-dimethoxyphenyl)iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C22H29NO3/c1-21(2,3)16-11-14(12-17(20(16)24)22(4,5)6)23-18-13-15(25-7)9-10-19(18)26-8/h9-13H,1-8H3 |
InChI 键 |
FDRZNNDZOJMIDU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NC2=C(C=CC(=C2)OC)OC)C=C(C1=O)C(C)(C)C |
规范 SMILES |
CC(C)(C)C1=CC(=NC2=C(C=CC(=C2)OC)OC)C=C(C1=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



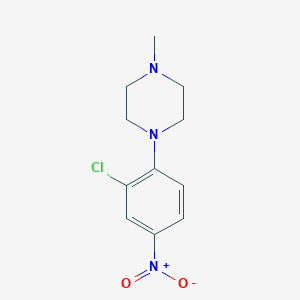
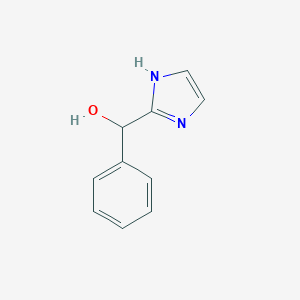
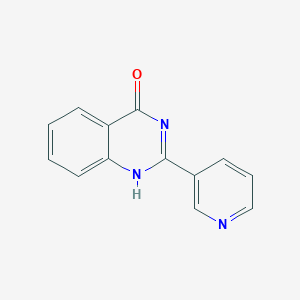
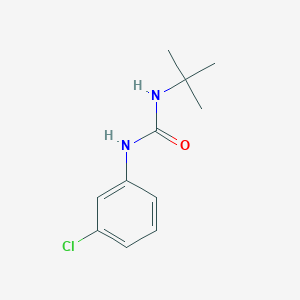
![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)
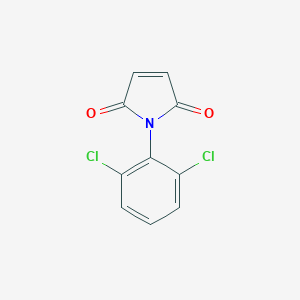
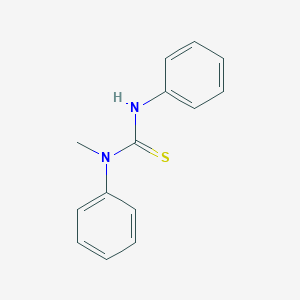
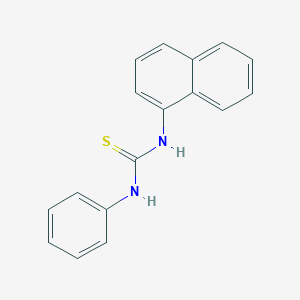
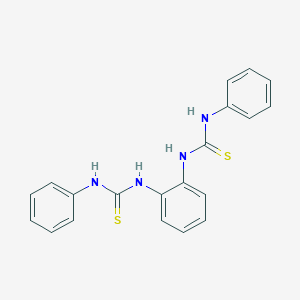
![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B188398.png)
![3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one](/img/structure/B188403.png)
![1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid](/img/structure/B188404.png)

